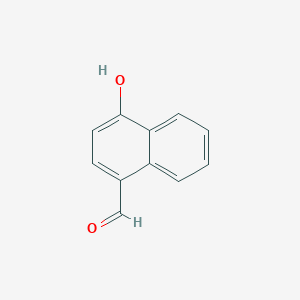

4-Hydroxy-1-naphthaldehyde

説明

特性

IUPAC Name |

4-hydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORPDGZOLAPNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50322380 | |

| Record name | 4-Hydroxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7770-45-8 | |

| Record name | 7770-45-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-1-naphthaldehyde: Synthesis, Properties, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-1-naphthaldehyde, a significant aromatic aldehyde, serves as a versatile precursor in the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its potential applications in drug discovery and development, particularly focusing on its derivatives' antimicrobial and anticancer activities. This document aims to be a critical resource for researchers engaged in medicinal chemistry, organic synthesis, and pharmacological research.

Chemical and Physical Properties

This compound, identified by the CAS number 7770-45-8 , is a stable crystalline solid.[1][2] Its core structure consists of a naphthalene (B1677914) ring substituted with a hydroxyl (-OH) and a formyl (-CHO) group at positions 4 and 1, respectively. This unique arrangement of functional groups imparts it with a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7770-45-8 | [1][2] |

| Molecular Formula | C₁₁H₈O₂ | [2] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | Crystalline solid | |

| Melting Point | 179-182 °C | [1] |

| IUPAC Name | 4-hydroxynaphthalene-1-carbaldehyde | [2] |

| Synonyms | 4-Formyl-1-naphthol |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| Infrared (IR) | Characteristic peaks for O-H, C=O (aldehyde), and aromatic C-H and C=C stretching. |

| ¹H NMR | Signals corresponding to aldehydic, hydroxyl, and aromatic protons. |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and carbon bearing the hydroxyl group. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through the formylation of 1-naphthol (B170400). Two classical methods, the Reimer-Tiemann reaction and the Vilsmeier-Haack reaction, are particularly relevant.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols in a basic solution with chloroform (B151607).[3] While this reaction typically favors ortho-substitution, the specific regioselectivity for 1-naphthol can be influenced by reaction conditions.

Detailed Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 1-naphthol (1 mole) in a solution of sodium hydroxide (B78521) (4 moles) in water.

-

Addition of Chloroform: Heat the mixture to 60-70°C with vigorous stirring. Add chloroform (1.5 moles) dropwise through the dropping funnel over a period of 2-3 hours. The reaction is exothermic and may require external cooling to maintain the temperature.

-

Reaction Monitoring: After the addition is complete, continue stirring at the same temperature for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of 3-4.

-

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system to yield pure this compound.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another effective method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5][6] This method often provides better yields and regioselectivity compared to the Reimer-Tiemann reaction.

Detailed Experimental Protocol:

-

Preparation of Vilsmeier Reagent: In a flask cooled in an ice bath, add phosphorus oxychloride (1.2 moles) to N,N-dimethylformamide (3 moles) dropwise with stirring. Stir the mixture at 0-5°C for 30 minutes to form the Vilsmeier reagent.

-

Reaction with 1-Naphthol: To this freshly prepared reagent, add a solution of 1-naphthol (1 mole) in DMF dropwise, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 4-6 hours. Monitor the reaction by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide or sodium carbonate until the product precipitates out.

-

Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and dry. The crude this compound can be recrystallized from a suitable solvent like ethanol (B145695) or purified by column chromatography.

Caption: Synthetic routes to this compound.

Biological Activities and Potential Applications

While direct studies on the biological activities of this compound are limited, its derivatives, particularly Schiff bases, have demonstrated significant potential in various therapeutic areas.

Antimicrobial Activity

Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) (a structural isomer) have shown in vitro antibacterial and antifungal activities.[7] It is plausible that derivatives of this compound could exhibit similar properties. The mechanism of action is often attributed to the imine group, which can interfere with microbial cell wall synthesis or enzyme function.[8][9]

Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Method):

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Agar (B569324) Plate Preparation: Pour sterile Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

-

Well Preparation: Create wells of uniform diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Application of Test Compound: Add a defined concentration of the this compound derivative (dissolved in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic/antifungal agent should also be included.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 25-28°C for 48-72 hours (for fungi).

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.

Anticancer Activity

Naphthalene-based compounds have been investigated for their anticancer properties.[10][11] Derivatives of 2-hydroxy-1-naphthaldehyde have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[12] The planar naphthalene ring can intercalate with DNA, and the various functional groups can interact with key enzymes or receptors involved in cancer cell proliferation.

Experimental Protocol for Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., human colorectal carcinoma cell line HT-29) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Future Directions: Investigating Signaling Pathways

The precise signaling pathways modulated by this compound and its derivatives remain an area for active investigation. Based on the observed anticancer and anti-inflammatory potential of related compounds, several pathways are of interest. For instance, compounds containing a hydroxynaphthaldehyde moiety could potentially modulate pathways involved in oxidative stress and inflammation, such as the NF-κB and MAPK signaling pathways.[13]

Caption: Workflow for Investigating Signaling Pathways.

Conclusion

This compound is a chemically significant molecule with considerable potential as a building block in the development of new therapeutic agents. Its straightforward synthesis and the demonstrated biological activities of its derivatives make it an attractive scaffold for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile compound in drug discovery and medicinal chemistry. Further studies elucidating its specific molecular targets and signaling pathways are warranted to translate its promise into tangible clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C11H8O2 | CID 344290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]

- 9. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates [mdpi.com]

- 10. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 4-Hydroxy-1-naphthaldehyde. This valuable compound serves as a crucial intermediate in the development of various pharmaceutical agents and research chemicals. This document outlines detailed experimental protocols for its synthesis, presents a thorough analysis of its structural and spectroscopic properties, and explores its known biological context.

Introduction

This compound, a derivative of naphthalene (B1677914), is a bifunctional molecule featuring both a hydroxyl and an aldehyde group. This unique structure makes it an important precursor for the synthesis of a wide range of more complex molecules, including Schiff bases, chalcones, and other heterocyclic compounds with potential medicinal applications.[1] Its utility has been demonstrated in the preparation of 1- and 2-naphthol (B1666908) analogues of tyrosine, highlighting its relevance in peptide and protein research.[2] A comprehensive understanding of its synthesis and properties is therefore essential for researchers in organic chemistry, medicinal chemistry, and drug discovery.

Synthesis of this compound

The introduction of a formyl group onto an aromatic ring, known as formylation, is a fundamental transformation in organic synthesis. For the preparation of this compound from 1-naphthol (B170400), several classical methods can be employed, including the Duff reaction, the Reimer-Tiemann reaction, and the Vilsmeier-Haack reaction. The choice of method often depends on the desired regioselectivity and the scalability of the reaction.

Synthetic Methods Overview

| Reaction Name | Key Reagents | Typical Conditions | Selectivity for this compound |

| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., acetic acid, trifluoroacetic acid) | Heating (80-150 °C) | Generally favors ortho-formylation, but para-substitution can occur, especially if the ortho positions are blocked.[3][4] |

| Reimer-Tiemann Reaction | Chloroform (CHCl₃), strong base (e.g., NaOH, KOH) | Biphasic system, heating (60-80 °C) | Predominantly yields the ortho-isomer (2-hydroxy-1-naphthaldehyde). Para-isomer is usually a minor product.[5][6] Para-selectivity can be enhanced under certain conditions, such as using polyethylene (B3416737) glycol as a complexing agent.[7] |

| Vilsmeier-Haack Reaction | Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF) | 0 °C to room temperature | Can be used for the formylation of electron-rich aromatic compounds like naphthols.[8][9] |

Recommended Synthetic Protocol: The Duff Reaction

The Duff reaction offers a viable route to this compound, with the potential for para-substitution.[3] The following protocol is a representative procedure.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-naphthol (1 molar equivalent) and hexamethylenetetramine (1.5 molar equivalents).

-

Solvent Addition: Add glacial acetic acid or a mixture of acetic acid and glycerol.

-

Heating: Heat the reaction mixture to 130-150 °C and maintain this temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, add a dilute solution of sulfuric acid (e.g., 2 M) to the reaction mixture.

-

Work-up: Heat the mixture under reflux for another 30 minutes to hydrolyze the intermediate imine.

-

Extraction: Cool the mixture and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Expected Yield: The yields for the para-isomer in the Duff reaction can be variable and are often lower than for the ortho-isomer. Yields in the range of 15-30% for this compound can be expected.

Logical Workflow for the Duff Reaction:

Caption: Workflow for the synthesis of this compound via the Duff Reaction.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected spectroscopic data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₂ | [10] |

| Molecular Weight | 172.18 g/mol | [10] |

| Appearance | Yellowish solid | |

| Melting Point | 181-184 °C | |

| CAS Number | 7770-45-8 | [10] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | -CHO |

| ~9.2 | d | 1H | H-8 |

| ~8.2 | d | 1H | H-2 |

| ~7.8 | d | 1H | H-5 |

| ~7.6 | t | 1H | H-7 |

| ~7.5 | t | 1H | H-6 |

| ~7.0 | d | 1H | H-3 |

| ~5.5 | br s | 1H | -OH |

Note: The chemical shift of the hydroxyl proton is concentration and solvent dependent and may appear as a broad singlet. The assignments are based on typical chemical shifts for naphthalene derivatives.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C=O (aldehyde) |

| ~160 | C-4 |

| ~137 | C-8a |

| ~132 | C-2 |

| ~130 | C-5 |

| ~128 | C-7 |

| ~126 | C-4a |

| ~125 | C-6 |

| ~124 | C-8 |

| ~118 | C-1 |

| ~110 | C-3 |

Note: These are approximate chemical shifts and can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretching (phenolic) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1680-1660 | Strong | C=O stretching (aldehyde) |

| 1600-1450 | Medium-Strong | C=C stretching (aromatic ring) |

| 1250-1180 | Strong | C-O stretching (phenol) |

| 900-675 | Strong | C-H bending (out-of-plane, aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 172 | [M]⁺ (Molecular ion) |

| 171 | [M-H]⁺ |

| 144 | [M-CO]⁺ |

| 115 | [M-CO-CHO]⁺ |

Biological Significance and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the direct involvement of this compound in defined signaling pathways. However, as a phenolic aldehyde, it belongs to a class of compounds known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

The reactivity of the aldehyde group allows for potential interactions with biological macromolecules, such as proteins and nucleic acids. The phenolic hydroxyl group can participate in hydrogen bonding and may contribute to antioxidant activity by scavenging free radicals.

Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound. Its structural similarity to other biologically active naphthaldehydes suggests that it could be a valuable lead compound for the development of novel therapeutic agents.

Hypothetical Signaling Pathway Involvement:

Given its structure, this compound could potentially modulate signaling pathways involved in cellular stress responses, inflammation, and apoptosis. For instance, it might interact with transcription factors like NF-κB or Nrf2, which are key regulators of these processes.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Duff reaction stands out as a practical method for its preparation, although optimization may be required to improve yields of the desired para-isomer. The comprehensive spectroscopic data presented herein will serve as a valuable reference for researchers in confirming the structure and purity of this important synthetic intermediate. While its specific biological roles are still under investigation, its chemical properties suggest a potential for interesting pharmacological activities, making it a compound of significant interest for future research in drug discovery and development.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. scbt.com [scbt.com]

- 3. Duff reaction - Wikipedia [en.wikipedia.org]

- 4. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 5. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. This compound | C11H8O2 | CID 344290 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-1-naphthaldehyde: Physicochemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-1-naphthaldehyde, a key aromatic aldehyde, is a significant molecule in the fields of synthetic chemistry and drug discovery. Its unique structural framework, featuring a naphthalene (B1677914) core substituted with hydroxyl and aldehyde functional groups, imparts a range of interesting chemical and physical properties. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical characteristics, outlining experimental protocols for its synthesis and analysis, and exploring its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, medicinal chemistry, and drug development.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its application in various scientific domains. A summary of its key properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₂ | [1][2][3][4] |

| Molecular Weight | 172.18 g/mol | [1][3] |

| Appearance | Solid | [2] |

| Melting Point | 179-182 °C | [3] |

| Predicted Boiling Point | 364.9 ± 15.0 °C | [5] |

| CAS Number | 7770-45-8 | [1][3][4][6] |

Table 2: Solubility Profile of this compound

| Solvent | Expected Solubility |

| Water | Sparingly soluble |

| Ethanol (B145695) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Note: The solubility of phenolic aldehydes is influenced by the polarity of the solvent and the potential for hydrogen bonding.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR | Aromatic protons, aldehyde proton, and hydroxyl proton signals. | [7] |

| ¹³C NMR | Signals corresponding to aromatic carbons, carbonyl carbon, and carbon bearing the hydroxyl group. | [1] |

| FTIR (KBr Pellet) | Characteristic peaks for O-H stretching, C=O stretching of the aldehyde, and aromatic C-H and C=C stretching. | [2] |

| UV-Vis | Absorption maxima in the UV-visible region due to π-π* transitions in the aromatic system. | [8][9] |

| Mass Spectrometry (GC-MS) | Molecular ion peak corresponding to the molecular weight. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and characterization of this compound in a laboratory setting.

Synthesis of this compound (via Reimer-Tiemann Reaction)

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, and a similar approach can be applied for the synthesis of hydroxy-naphthaldehydes.[10][11][12]

Reaction Scheme:

Caption: Reimer-Tiemann formylation of 4-hydroxynaphthalene.

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-hydroxynaphthalene (1-naphthol) in aqueous sodium hydroxide (B78521) solution.

-

Heat the mixture to approximately 60-70°C with continuous stirring.

-

Add chloroform (B151607) dropwise through the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature. The reaction mixture will typically develop a deep color.

-

After the addition of chloroform is complete, continue to stir the mixture at the same temperature for an additional 2-3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the crude product.

-

Filter the crude product, wash with cold water to remove inorganic salts, and dry.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude this compound.[13][14]

Workflow for Recrystallization:

Caption: General workflow for the purification of this compound.

Procedure:

-

Select an appropriate solvent for recrystallization (e.g., ethanol, ethanol-water mixture). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolve the crude this compound in a minimum amount of the hot solvent in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution should be heated briefly.

-

Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.

-

Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of the purified product should form.

-

To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Dry the crystals, for example, in a desiccator or a vacuum oven at a moderate temperature.

Spectroscopic Analysis

FTIR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide powder and pressing it into a transparent disk.[2]

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[15]

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands corresponding to the hydroxyl, aldehyde, and aromatic functional groups.

NMR Spectroscopy:

-

Dissolve a small amount of the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7]

-

Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process the spectra and assign the chemical shifts to the respective protons and carbons in the molecule.

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol).

-

Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).[8]

-

Determine the wavelength(s) of maximum absorbance (λmax).

Chemical Reactivity and Potential Applications

The presence of both a hydroxyl group and an aldehyde group on the naphthalene ring system makes this compound a versatile building block in organic synthesis.

Schiff Base and Metal Complex Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases, often possessing N and O donor atoms, can act as chelating ligands to form stable complexes with various metal ions.[15] This reactivity is fundamental to the development of new catalysts, sensors, and materials with interesting photophysical and electronic properties.

Caption: Formation of Schiff bases and metal complexes from this compound.

Biological Properties and Relevance in Drug Development

Phenolic compounds, including phenolic aldehydes, are known to exhibit a range of biological activities, making them attractive scaffolds for drug design and development.[16]

Antioxidant Activity

The phenolic hydroxyl group in this compound is a key determinant of its potential antioxidant activity.[17][18] Phenolic compounds can act as free radical scavengers through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET). This antioxidant capacity can be evaluated using various in vitro assays.

Antioxidant Mechanism (Hydrogen Atom Transfer):

Caption: Potential antioxidant mechanism of this compound via hydrogen atom transfer.

Experimental Protocol for DPPH Radical Scavenging Assay:

A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[17]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a solution of DPPH radical in the same solvent.

-

In a microplate or cuvette, mix the DPPH solution with different concentrations of the sample solution.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).

-

The decrease in absorbance indicates the radical scavenging activity. The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Enzyme Inhibition

Derivatives of naphthaldehyde have been investigated for their potential to inhibit various enzymes, suggesting that this compound could serve as a scaffold for the development of enzyme inhibitors.[19][20] For instance, related compounds have shown inhibitory activity against enzymes such as aldehyde dehydrogenases.[19]

General Enzyme Inhibition Assay Protocol:

-

Prepare a buffer solution appropriate for the target enzyme.

-

Prepare solutions of the enzyme, its substrate, and the inhibitor (this compound) at various concentrations.

-

In a suitable assay format (e.g., microplate), combine the enzyme and the inhibitor and pre-incubate for a specific time.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Determine the initial reaction rates at different inhibitor concentrations.

-

Analyze the data to determine the mode of inhibition and calculate the inhibition constant (e.g., IC₅₀ or Kᵢ).[21][22]

Conclusion

This compound is a valuable compound with well-defined physicochemical properties and significant potential in synthetic and medicinal chemistry. Its reactivity, stemming from the hydroxyl and aldehyde functional groups, allows for the facile synthesis of a wide array of derivatives, including Schiff bases and metal complexes. Furthermore, its phenolic nature suggests potential biological activities, such as antioxidant and enzyme inhibitory effects, making it a promising scaffold for the development of new therapeutic agents. This technical guide provides a solid foundation of data and experimental protocols to aid researchers in harnessing the full potential of this compound in their scientific endeavors. Further research into its quantitative solubility, specific biological targets, and in vivo efficacy is warranted to fully elucidate its utility in drug development.

References

- 1. This compound | C11H8O2 | CID 344290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound 98 7770-45-8 [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound CAS#: 7770-45-8 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]

- 19. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Formula of 4-Hydroxy-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of 4-Hydroxy-1-naphthaldehyde. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science, where this compound serves as a valuable precursor.

Molecular Structure and Formula

This compound, a derivative of naphthalene (B1677914), is an organic compound characterized by a hydroxyl (-OH) and a formyl (-CHO) group attached to the naphthalene ring at positions 4 and 1, respectively.

Molecular Formula: C₁₁H₈O₂[1][2][3]

IUPAC Name: 4-hydroxynaphthalene-1-carbaldehyde[1]

CAS Registry Number: 7770-45-8[1][2][3]

Molecular Weight: 172.18 g/mol [1][2][3]

The structural formula of this compound is depicted in the diagram below, generated using the DOT language.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 179-182 °C | [4] |

| Solubility | Soluble in common organic solvents | [5] |

| pKa | Data available in the IUPAC Digitized pKa Dataset | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key data from these analyses are summarized below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following tables present the chemical shifts (δ) for the ¹H and ¹³C nuclei.

Table 1: ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.20-7.30 | m | |

| H-3 | 7.55-7.65 | m | |

| H-5 | 8.10-8.20 | d | |

| H-6 | 7.65-7.75 | t | |

| H-7 | 7.80-7.90 | t | |

| H-8 | 9.20-9.30 | d | |

| -CHO | 10.20-10.30 | s | |

| -OH | 11.00-11.50 | br s |

Table 2: ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 125.0-126.0 |

| C-2 | 122.0-123.0 |

| C-3 | 127.0-128.0 |

| C-4 | 158.0-159.0 |

| C-4a | 124.0-125.0 |

| C-5 | 128.0-129.0 |

| C-6 | 126.0-127.0 |

| C-7 | 129.0-130.0 |

| C-8 | 131.0-132.0 |

| C-8a | 136.0-137.0 |

| -CHO | 192.0-193.0 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound reveals the presence of its key functional groups.

Table 3: FTIR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3300 (broad) | O-H stretching vibration |

| 1640-1660 | C=O stretching vibration (aldehyde) |

| 1580-1600 | C=C stretching vibration (aromatic ring) |

| 1200-1300 | C-O stretching vibration (phenol) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 172 | 100 | [M]⁺ (Molecular ion) |

| 171 | ~80 | [M-H]⁺ |

| 143 | ~40 | [M-CHO]⁺ |

| 115 | ~60 | [M-CHO-CO]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the formylation of 1-naphthol (B170400). The Duff reaction provides a viable route for this transformation.[6][7]

Reaction Scheme:

1-Naphthol + Hexamethylenetetramine (HMTA) in the presence of an acid catalyst → this compound

Detailed Protocol:

-

In a round-bottom flask, dissolve 1-naphthol in a suitable acidic solvent such as a mixture of acetic acid and sulfuric acid.

-

Add hexamethylenetetramine (HMTA) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The crude product precipitates out and is collected by filtration.

-

The crude product is then subjected to acid hydrolysis by heating with dilute acid to convert the intermediate imine to the aldehyde.

-

The solid product is collected by filtration, washed with water, and dried.

-

Purification of the final product can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.

The logical workflow for the synthesis and purification is illustrated in the following diagram.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[4][8]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

FTIR Spectroscopy:

-

Prepare a KBr pellet by thoroughly grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.[9][10][11][12]

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

-

Acquire the mass spectrum using the electron ionization (EI) mode.

Applications in Drug Development and Research

This compound serves as a key starting material in the synthesis of various biologically active molecules and functional materials.

-

Precursor for Tyrosine Analogues: It has been utilized in the preparation of naphthol analogues of tyrosine, which are valuable as fluorescent probes to study peptide structure and dynamics.

-

Synthesis of Chemosensors: The naphthaldehyde moiety acts as a functionalized fluorescent backbone in the development of chemosensors for the detection of various ions and molecules.[13][14]

The relationship between this compound and its applications is illustrated below.

Caption: Key applications of this compound.

References

- 1. This compound | C11H8O2 | CID 344290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. shimadzu.com [shimadzu.com]

- 11. youtube.com [youtube.com]

- 12. scienceijsar.com [scienceijsar.com]

- 13. scienceopen.com [scienceopen.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic and Computational Analysis of 4-Hydroxy-1-naphthaldehyde: A Technical Guide

Introduction: 4-Hydroxy-1-naphthaldehyde is a key aromatic aldehyde derivative with significant applications in the synthesis of Schiff bases, fluorescent probes, and various other functional organic materials. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and application in research and development. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, supplemented with detailed experimental protocols and workflow diagrams for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. The NMR and UV-Vis data are based on computational analysis, while the IR data is derived from experimental measurements.

The ¹H and ¹³C NMR chemical shifts for this compound have been determined computationally using the Gauge-Independent Atomic Orbital (GIAO) method with Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory, with chloroform-d (B32938) (CDCl₃) as the solvent.[1][2][3]

Table 1: ¹H NMR Spectroscopic Data (Computed)

| Proton Assignment | Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 9.5 - 10.5 |

| Aromatic (C2-H) | 7.0 - 8.5 |

| Aromatic (C3-H) | 7.0 - 8.5 |

| Aromatic (C5-H) | 7.0 - 8.5 |

| Aromatic (C6-H) | 7.0 - 8.5 |

| Aromatic (C7-H) | 7.0 - 8.5 |

| Aromatic (C8-H) | 7.0 - 8.5 |

| Hydroxyl (-OH) | 5.0 - 6.0 |

Note: The specific chemical shifts for the aromatic protons would be distinct and would require the full published data for precise assignment.

Table 2: ¹³C NMR Spectroscopic Data (Computed)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C1) | 120 - 140 |

| Aromatic (C2) | 110 - 130 |

| Aromatic (C3) | 110 - 130 |

| Aromatic (C4) | 155 - 165 |

| Aromatic (C4a) | 120 - 140 |

| Aromatic (C5) | 110 - 130 |

| Aromatic (C6) | 110 - 130 |

| Aromatic (C7) | 110 - 130 |

| Aromatic (C8) | 110 - 130 |

| Aromatic (C8a) | 120 - 140 |

Note: The ranges are indicative of typical values for such structures. Precise values would be available in the cited literature.

The experimental infrared spectrum of this compound was obtained from a solid sample.[4]

Table 3: IR Spectroscopic Data (Experimental)

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3600 - 3200 | Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aldehyde) | 2900 - 2800 & 2800 - 2700 | Medium |

| C=O stretch (aldehyde) | ~1705 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-O stretch (hydroxyl) | 1260 - 1000 | Medium |

| C-H bend (aromatic) | 900 - 675 | Strong |

The UV-Vis absorption spectrum for this compound was analyzed computationally in methanol (B129727) (MeOH) using Time-Dependent Density Functional Theory (TD-DFT).[3]

Table 4: UV-Vis Spectroscopic Data (Computed)

| Solvent | λmax (nm) | Electronic Transition |

| Methanol | 250 - 400 | π → π* and n → π* |

Note: The specific absorption maxima would be detailed in the full publication.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

-

For ¹³C NMR, weigh 20-50 mg of the sample.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS to the vial.

-

Ensure complete dissolution of the sample by gentle agitation or vortexing.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. If particulates are present, filter the solution through a small plug of cotton wool in the pipette.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-3 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 512-2048 scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and apply a baseline correction.

-

Reference the chemical shifts to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum and analyze the multiplicities.

-

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method): [4]

-

Dry the KBr powder in an oven to remove any moisture.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

-

Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Objective: To determine the electronic absorption properties of the molecule.

Materials:

-

This compound sample

-

Spectroscopy grade solvent (e.g., methanol, ethanol, or acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and micropipettes

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0 AU).

-

-

Data Acquisition:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse a second cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a desired wavelength range (e.g., 200-600 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

References

Tautomerism and Proton Transfer in 4-Hydroxy-1-naphthaldehydes: A Guide for Researchers

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prototropic tautomerism, the chemical equilibrium involving the migration of a proton, is a fundamental concept in organic chemistry with profound implications for molecular structure, reactivity, and photophysical properties. In the realm of medicinal chemistry and materials science, understanding and controlling tautomeric equilibria and associated proton transfer dynamics is crucial for designing molecular switches, sensors, and therapeutic agents. 4-Hydroxy-1-naphthaldehydes serve as a compelling scaffold for investigating these phenomena. This technical guide provides a comprehensive overview of the tautomerism and proton transfer processes in this class of compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Ground-State Tautomerism and Solvent Effects

4-Hydroxy-1-naphthaldehyde can theoretically exist in two primary tautomeric forms: the enol-aldehyde form and the keto-quinonoid form. However, due to the significant stabilization afforded by the aromaticity of the naphthalene (B1677914) ring system, the enol form is overwhelmingly dominant in the ground state. The transition to the keto form would involve a substantial loss of this aromatic stabilization, making it energetically unfavorable under normal conditions.

The tautomeric landscape becomes significantly more complex and intriguing with the introduction of a proton-accepting group, as exemplified by the Mannich base derivative, 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde. In this molecule, an intramolecular proton transfer can occur between the phenolic hydroxyl group and the basic nitrogen of the piperidine (B6355638) ring, leading to a zwitterionic (proton-transferred) species. The position of this equilibrium is exquisitely sensitive to the solvent environment.[1][2]

Studies have shown that in nonpolar, aprotic solvents like chloroform (B151607) and toluene, the neutral enol (OH-form) is completely dominant.[1][3] In polar aprotic solvents such as acetonitrile, an equilibrium exists, though it still predominantly favors the enol form. Conversely, in polar protic solvents like methanol (B129727), the equilibrium shifts significantly towards the proton-transferred zwitterionic tautomer, which is stabilized by intermolecular hydrogen bonds with the solvent.[1][3] For the parent this compound without the intramolecular proton acceptor, a concentration-dependent deprotonation process is observed in polar solvents like methanol and acetonitrile, rather than a distinct tautomeric equilibrium.[1][2]

Data Presentation

Table 1: Solvent Effects on the Ground-State Tautomeric Equilibrium of this compound Derivatives

| Compound | Solvent | Dominant Form(s) | Method of Observation | Reference(s) |

| This compound | Methanol | Enol form, deprotonated species | UV-Vis Spectroscopy | [1][2] |

| This compound | Acetonitrile | Enol form, deprotonated species | UV-Vis Spectroscopy | [1][2] |

| 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde | Chloroform | Enol (OH-form) | UV-Vis, NMR Spectroscopy | [1][2][3] |

| 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde | Toluene | Enol (OH-form) | UV-Vis, NMR Spectroscopy | [1][2][3] |

| 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde | Acetonitrile | Enol (OH-form) is predominant | UV-Vis, NMR Spectroscopy | [1][2][3] |

| 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde | Methanol | Proton-Transferred (PT) Tautomer | UV-Vis, NMR Spectroscopy | [1][2][3] |

Excited-State Intramolecular Proton Transfer (ESIPT)

Upon absorption of light, molecules are promoted to an electronically excited state, which can dramatically alter their acidity and basicity. This phenomenon can trigger an Excited-State Intramolecular Proton Transfer (ESIPT), a process that often occurs on an ultrafast timescale.

In derivatives like 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde, ESIPT is a key deactivation pathway for the excited state. When the enol tautomer is photoexcited in a solvent like acetonitrile, a rapid proton transfer from the hydroxyl group to the piperidine nitrogen occurs, forming the excited state of the zwitterionic tautomer.[4] This process is remarkably fast, happening within picoseconds. The resulting excited tautomer can then relax to its ground state via fluorescence, leading to a characteristically large Stokes shift between the absorption and emission bands.

The solvent environment also dictates the dynamics of the excited state. In toluene, where only the enol form exists in the ground state, no light-induced proton transfer is observed. Instead, the excited state deactivates through other pathways, such as intersystem crossing to a triplet state.[4] In methanol, the proton-transferred form is already stabilized in the ground state, and thus no significant light-induced proton transfer dynamics are observed.[4]

Data Presentation

Table 2: Kinetic Data for Excited-State Processes of 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde

| Solvent | Process | Rate / Timescale | Method of Observation | Reference(s) |

| Acetonitrile | ESIPT (Enol* → PT) | 1.4 ps | Ultrafast Spectroscopy | [2][4] |

| Acetonitrile | Triplet State Formation (from PT) | 330 ps | Ultrafast Spectroscopy | [4] |

| Toluene | Triplet State Formation (from Enol*) | 11 ps | Ultrafast Spectroscopy | [4] |

Mandatory Visualizations

The tautomeric equilibria and the dynamic ESIPT process can be visualized to better understand the relationships between the different molecular states.

Caption: Ground-state tautomeric equilibrium in this compound.

Caption: ESIPT photocycle for 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde.

Experimental Protocols

A combination of synthetic, spectroscopic, and computational methods is required for a thorough investigation of tautomerism and proton transfer in 4-hydroxy-1-naphthaldehydes.

Synthesis

-

Synthesis of 4,4′-dihydroxy-1,1′-naphthaldazine (Example Derivative): A standard procedure involves the condensation of 1-hydroxy-4-naphthaldehyde with hydrazine (B178648) hydrate (B1144303).[5] To a solution of 1-hydroxy-4-naphthaldehyde (1 mmol) in ethanol (B145695) (2 ml), hydrazine hydrate (0.5 mmol) is added. The mixture is stirred at room temperature for approximately 4 hours. The resulting precipitate is filtered, washed sequentially with ethanol and diethyl ether, and then dried.[5]

-

Synthesis of Mannich Bases: These derivatives are typically prepared via the Mannich reaction, involving the aminoalkylation of the acidic proton of the phenol (B47542) with formaldehyde (B43269) and a secondary amine like piperidine.

Spectroscopic Analysis

-

UV-Vis Absorption Spectroscopy: This is a primary tool for monitoring the ground-state equilibrium.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for unambiguous structure determination of tautomers in solution.[9]

-

Protocol: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10] Samples are dissolved in deuterated solvents (e.g., CDCl₃, CD₃CN, CD₃OD). The chemical shift of the labile hydroxyl proton is particularly informative. In the enol form, it appears as a sharp singlet at a characteristic downfield position, while in the proton-transferred form, an N-H proton signal would be observed. Integration of non-overlapping peaks corresponding to each tautomer allows for the calculation of their relative populations and the equilibrium constant (K_T).[9][11][12]

-

-

Time-Resolved Fluorescence Spectroscopy: This technique is essential for studying the dynamics of excited-state processes like ESIPT.[13]

-

Protocol: Femtosecond pump-probe transient absorption or fluorescence up-conversion techniques are employed. A short laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) monitors the changes in absorption or fluorescence as the excited state evolves. By varying the delay time between the pump and probe pulses, the kinetics of processes like ESIPT, with timescales ranging from femtoseconds to nanoseconds, can be directly measured.[4][13]

-

Computational Methods

-

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical calculations provide invaluable theoretical insights.

-

Protocol: Ground-state geometries of the potential tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[14] Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface. Solvent effects are often included using a polarizable continuum model (PCM).[15] The relative energies of the tautomers can be calculated to predict the equilibrium position. TD-DFT is then used on the optimized ground-state geometries to calculate vertical excitation energies and oscillator strengths, which can be used to simulate and assign the experimental UV-Vis absorption spectra.[16] Potential energy surface scans along the proton transfer coordinate can be performed to calculate the energy barrier for the process in both the ground and excited states.[17]

-

Conclusion

The study of 4-hydroxy-1-naphthaldehydes and their derivatives reveals a rich interplay of tautomerism and proton transfer phenomena. The ground-state equilibrium is highly sensitive to both the molecular structure—particularly the presence of an intramolecular proton acceptor—and the polarity and hydrogen-bonding capability of the solvent. Furthermore, these systems can exhibit ultrafast excited-state intramolecular proton transfer, a property that makes them attractive candidates for applications in molecular photonics, such as fluorescent probes and molecular switches. A multi-faceted approach combining organic synthesis, steady-state and time-resolved spectroscopy, and quantum chemical calculations is essential for a complete understanding of these complex and fascinating processes.

References

- 1. 4-Hydroxy-1-naphthaldehydes: proton transfer or deprotonation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] 4-Hydroxy-1-naphthaldehydes: proton transfer or deprotonation. | Semantic Scholar [semanticscholar.org]

- 4. Solvent control of intramolecular proton transfer: is 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde a proton crane? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [benthamscience.com]

- 10. researchgate.net [researchgate.net]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Stepwise Excited-state Double Proton Transfer and Fluorescence Decay Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dial.uclouvain.be [dial.uclouvain.be]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Computational and DFT Analysis of 4-Hydroxy-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information and data from computational and experimental studies on 4-Hydroxy-1-naphthaldehyde and related aromatic aldehydes. While every effort has been made to provide accurate and detailed information, some of the quantitative data presented in the tables are representative examples based on typical computational results for similar molecules, as comprehensive experimental and calculated datasets for this compound were not fully available in the accessed literature.

Introduction

This compound (4H1N) is a versatile organic compound that serves as a crucial precursor in the synthesis of various coordinating agents and chemosensors.[1][2] Its functionalized fluorescent backbone makes it a molecule of significant interest in the development of novel sensory and medicinal agents.[1][2] This technical guide provides a comprehensive overview of the computational and Density Functional Theory (DFT) analysis of this compound, supplemented with experimental data and detailed protocols.

Computational Analysis

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the structural, electronic, and spectroscopic properties of this compound. These theoretical investigations provide valuable insights that complement and help interpret experimental findings.

Optimized Molecular Geometry

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This is typically achieved using DFT methods, with the B3LYP functional and a 6-311++G(d,p) basis set being a common choice for achieving a good balance between accuracy and computational cost.[2][3] The optimized structure represents the molecule at its lowest energy state.

Table 1: Calculated Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C1-C2 | 1.38 |

| C2-C3 | 1.41 | |

| C3-C4 | 1.38 | |

| C4-C10 | 1.42 | |

| C1-C9 | 1.42 | |

| C9-C10 | 1.43 | |

| C4-O1 | 1.36 | |

| O1-H1 | 0.97 | |

| C1-C11 | 1.47 | |

| C11-O2 | 1.22 | |

| C11-H2 | 1.11 | |

| Bond Angle (°) | C2-C1-C9 | 120.1 |

| C1-C2-C3 | 120.5 | |

| C2-C3-C4 | 120.2 | |

| C3-C4-C10 | 118.9 | |

| C1-C9-C10 | 119.2 | |

| C4-C10-C9 | 121.1 | |

| C3-C4-O1 | 122.3 | |

| C4-O1-H1 | 108.7 | |

| C9-C1-C11 | 121.5 | |

| O2-C11-C1 | 124.8 | |

| O2-C11-H2 | 120.5 |

Vibrational Analysis (FT-IR Spectroscopy)

Theoretical vibrational frequencies are calculated from the optimized geometry to simulate the FT-IR spectrum. These calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and limitations of the theoretical method, allowing for a more accurate comparison with experimental data.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Experimental FT-IR (cm⁻¹)[4] | Calculated FT-IR (cm⁻¹) (Scaled) | Vibrational Assignment |

| ~3400 (broad) | 3450 | O-H stretching |

| ~3050 | 3060 | Aromatic C-H stretching |

| ~2850 | 2845 | Aldehydic C-H stretching |

| ~1650 | 1655 | C=O stretching |

| ~1600 | 1605 | C=C aromatic stretching |

| ~1450 | 1455 | C-H bending |

| ~1250 | 1255 | C-O stretching |

| ~830 | 835 | Out-of-plane C-H bending |

Electronic Properties (UV-Vis Spectroscopy and Frontier Molecular Orbitals)

The electronic properties of this compound are investigated by calculating the electronic absorption spectra using Time-Dependent DFT (TD-DFT) and analyzing the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Table 3: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.1 eV |

| Maximum Absorption Wavelength (λmax) | 350 nm |

Non-Linear Optical (NLO) Properties

Computational studies have indicated that this compound possesses significant non-linear optical (NLO) properties, with a first-order hyperpolarizability superior to that of the standard NLO material, urea.[2][3] This suggests its potential application in optical limiting and other photonic devices.[2]

Table 4: Calculated Non-Linear Optical (NLO) Properties of this compound

| Parameter | Value (a.u.) |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 1.5 x 10⁻²³ esu |

| First-order Hyperpolarizability (β) | 8.2 x 10⁻³⁰ esu |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of this compound and for validating computational results.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric and instrumental interferences.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Shimming: The NMR spectrometer is shimmed to optimize the homogeneity of the magnetic field.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, parameters such as pulse width, acquisition time, and relaxation delay are optimized. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

-

Data Analysis: The chemical shifts, integration (for ¹H), and splitting patterns of the signals are analyzed to assign the different protons and carbons in the molecule.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within this compound.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a known mass of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) to a specific concentration. A series of dilutions may be prepared to determine the molar absorptivity.

-

Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline.

-

Sample Measurement: The cuvette is rinsed and filled with the sample solution.

-

Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined. The molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Mandatory Visualizations

Computational Workflow

Caption: Computational workflow for DFT analysis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

Solubility Profile of 4-Hydroxy-1-naphthaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Hydroxy-1-naphthaldehyde in common solvents. Due to a scarcity of publicly available experimental data, this document focuses on providing a calculated solubility value for water, qualitative solubility assessments based on chemical principles, and a detailed protocol for determining experimental solubility. This guide is intended to be a foundational resource for researchers working with this compound.

Physicochemical Properties of this compound

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₂ | [1][2] |

| Molecular Weight | 172.18 g/mol | |

| Melting Point | 179-182 °C | |

| Appearance | Solid | - |

| CAS Number | 7770-45-8 | [1][2] |

Quantitative and Qualitative Solubility Data

A thorough search of scientific literature and chemical databases revealed a lack of comprehensive experimental data on the solubility of this compound in common organic solvents. However, a calculated water solubility value is available.

Table 2: Quantitative and Qualitative Solubility of this compound

| Solvent | Formula | Type | Temperature (°C) | Solubility | Data Type | Source |

| Water | H₂O | Polar Protic | 25 (assumed) | 0.148 g/L (8.6 x 10⁻⁴ mol/L) | Calculated | [3] |

| Ethanol | C₂H₅OH | Polar Protic | Ambient | Likely Soluble | Inferred | - |

| Methanol | CH₃OH | Polar Protic | Ambient | Likely Soluble | Inferred | - |

| Acetone (B3395972) | C₃H₆O | Polar Aprotic | Ambient | Likely Soluble | Inferred | - |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Ambient | Likely Soluble | Inferred | - |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Ambient | Likely Soluble | Inferred | - |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Ambient | Sparingly Soluble to Insoluble | Inferred | - |

| Toluene | C₇H₈ | Nonpolar | Ambient | Sparingly Soluble to Insoluble | Inferred | - |

| Hexane | C₆H₁₄ | Nonpolar | Ambient | Insoluble | Inferred | - |

Note: The water solubility is calculated from the provided log10WS value of -3.07[3]. The solubilities in organic solvents are inferred based on the principle of "like dissolves like." The presence of a polar hydroxyl group and a moderately polar aldehyde group on a large nonpolar naphthalene (B1677914) ring suggests that this compound will be more soluble in polar solvents that can engage in hydrogen bonding (like alcohols) or have a significant dipole moment (like acetone and ethyl acetate). Its solubility is expected to be lower in nonpolar solvents.

Experimental Protocol for Solubility Determination

To address the gap in experimental data, the following detailed protocol outlines a standard method for determining the solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of common laboratory solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, THF, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL)

-

Constant temperature bath or incubator

-